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Compound of Interest

Compound Name:
2-(2-aminophenoxy)ethan-1-ol

hydrochloride

CAS No.: 1050652-15-7

Cat. No.: B6281337

Get Quote

The Issue: You observe a rapid, reversible reduction in hERG (Kv11.1), Kv1.3, or Kv1.5

currents when using BAPTA-AM (the membrane-permeable acetoxymethyl ester form). This

occurs even when intracellular calcium is not a gating factor for these voltage-gated channels.

The Mechanism: BAPTA-AM is not just a delivery vehicle; it is a pharmacological agent in its

own right. Before it hydrolyzes into the active chelator BAPTA, the lipophilic BAPTA-AM

molecule acts as an open-channel blocker.

Binding Site: It binds to the inner cavity of the channel pore, specifically interacting with the

S6 domain (Tyrosine 652) and the pore helix (Serine 631) in hERG channels.

Kinetics: The block is rapid (<1 minute) and reversible upon washout, mimicking the profile of

many Class III antiarrhythmic drugs.

Quantitative Data: BAPTA-AM Inhibition Potency
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Channel Target IC₅₀ (µM) Mechanism Key Reference

hERG (Kv11.1) ~1.3 µM

Open-channel block;

shifts activation

negative

Tang et al., 2007

Kv1.5 ~1.23 µM Open-channel block Tang et al., 2007

Kv1.3 ~1.45 µM Open-channel block Tang et al., 2007

Critical Warning: If you use BAPTA-AM to load cells for a cardiac safety assay (hERG

screening), you risk generating false positives. The BAPTA-AM background block can mask the

effects of the test compound or synergize with it to exaggerate toxicity.

Module 2: Intracellular vs. Extracellular Application
The Issue: "I switched from BAPTA-AM loading to including 10 mM BAPTA in my patch pipette,

and my results changed completely."

The Explanation: The chemical structure determines the off-target profile. The direct pore-

blocking effect described in Module 1 is specific to the AM ester moiety.

BAPTA-AM (Extracellular/Loading): High risk of direct K⁺ channel block.[1][3] Lengthens

Action Potential Duration (APD) in cardiomyocytes due to hERG inhibition.[2]

BAPTA Free Acid (Intracellular/Pipette): Low risk of direct hERG block. However, it

introduces a different set of artifacts related to buffer kinetics (see Module 3).
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Observed K+ Current Reduction

How was BAPTA applied?

BAPTA-AM 
(Incubation/Perfusion)

BAPTA Free Acid 
(Patch Pipette)

Mechanism: Direct Pore Block
(Off-Target)

Mechanism: Nanodomain Chelation
(On-Target but aggressive)

Diagnosis: False Positive Drug Effect
Fix: Switch to Pipette Delivery

Diagnosis: SK/BK Channel Silencing
Fix: Switch to EGTA

Click to download full resolution via product page

Caption: Decision tree distinguishing chemical pore blockage (BAPTA-AM) from biophysical

buffering artifacts (BAPTA Free Acid).

Module 3: The Nanodomain Trap (SK & BK
Channels)
The Issue: "My Calcium-Activated Potassium (SK/BK) currents disappear with BAPTA, but

persist with EGTA. Is BAPTA blocking the channel?"

The Mechanism: This is not a direct block, but a kinetic artifact.

BAPTA is a fast chelator (

). It is fast enough to intercept Ca²⁺ ions within the "nanodomain" (<20 nm) between the
Ca²⁺ source (e.g., L-type channel) and the K⁺ channel sensor.
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EGTA is a slow chelator (

). It buffers global calcium but fails to capture Ca²⁺ in the nanodomain before it binds to the
channel.

Protocol: The Chelator Substitution Test To determine if K⁺ current loss is due to nanodomain

buffering or direct inhibition:

Control: Record current with 0.1 mM EGTA (low buffering).

Test A (Kinetics): Record with 10 mM EGTA.

Result: If current persists, the channel and Ca²⁺ source are tightly coupled (nanodomain).

Test B (Fast Buffer): Record with 10 mM BAPTA.

Result: If current vanishes, BAPTA is intercepting the Ca²⁺ signal. This confirms the

channel is functional but "blinded" by the fast buffer.

Frequently Asked Questions (FAQ)
Q: Can I use BAPTA-AM for Action Potential Duration (APD) studies? A:Avoid it if possible.

BAPTA-AM prolongs APD by blocking

(hERG), which directly contradicts its intended use to study Ca²⁺ effects on APD. If you must
buffer Ca²⁺, use a patch pipette with BAPTA free acid, which does not block hERG, although it
may still alter APD by suppressing Ca²⁺-dependent currents (

).

Q: Does BAPTA affect voltage sensitivity? A: Yes. Intracellular BAPTA (free acid) has been

shown to shift the voltage dependence of activation for certain channels (like CaV and

potentially Kv) to more positive potentials, an effect not seen with EGTA. This is likely due to

the alteration of local charge screening near the sensor, distinct from simple chelation.

Q: Is the BAPTA-AM block reversible? A: Yes. The direct block of hERG and Kv channels by

BAPTA-AM is reversible upon washout. If your current does not recover after 5-10 minutes of

washout, you are likely dealing with channel run-down or cell toxicity, not just the off-target

block.
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[https://www.benchchem.com/product/b6281337/docs#module-1-the-phantom-block-herg-kv-
direct-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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